(Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S2/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)21(19(26)27-16)13-6-4-12(20)5-7-13/h4-10H,1-3H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLYHZQGWRXLEL-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable thiazolidinone precursor. The compound is characterized using various analytical techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that the synthesized thiazolidinones displayed moderate inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 6.25 to 100 μg/mL for S. aureus and were comparable to standard antibiotics like Trimethoprim and Nitrofural .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| (Z)-3-(4-fluorophenyl)... | 6.25 - 100 | Staphylococcus aureus |
| Trimethoprim | 50 | Escherichia coli |
| Nitrofural | 1.5 | Escherichia coli |
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer properties. Specifically, they have been shown to inhibit cell division cycle 25 A phosphatase (CDC25A), an enzyme involved in cell cycle regulation. One study reported that a related thiazolidinone derivative inhibited CDC25A with an IC50 of approximately 6.2 μM, leading to cell growth arrest in breast cancer cell lines such as MCF7 and MDA-MB-231 .
The biological activity of (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can be attributed to its ability to interact with specific cellular targets:
- Inhibition of CDC25 Phosphatases : By inhibiting CDC25A, this compound disrupts the normal progression of the cell cycle, leading to apoptosis in cancer cells.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interactions with key enzymes involved in bacterial growth and replication.
Case Studies
Several studies have highlighted the efficacy of thiazolidinone derivatives in preclinical models:
- Study on Antibacterial Activity : A series of thiazolidinones were synthesized and tested against various pathogens. Results indicated that modifications at the phenyl ring significantly influenced antimicrobial potency.
- Study on Anticancer Properties : In vitro assays demonstrated that treatment with thiazolidinone derivatives resulted in reduced viability of cancer cells and induced apoptosis through caspase activation pathways.
Scientific Research Applications
Antimicrobial Activity
Thiazolidin-4-one derivatives, including (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one, have shown significant antimicrobial properties. Research indicates that thiazolidin-4-one compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:
- Antibacterial Efficacy : Studies have demonstrated that various thiazolidin-4-one derivatives exhibit potent antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the phenyl ring enhances this activity .
- Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .
Anticancer Properties
The anticancer potential of thiazolidin-4-one derivatives has been a significant focus in recent studies. The compound has been evaluated for its ability to inhibit cancer cell proliferation:
- In Vitro Studies : Preliminary tests have shown that (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can induce apoptosis in various cancer cell lines. For instance, derivatives with specific substitutions have demonstrated high inhibition rates against leukemia and CNS cancer cell lines .
- Mechanisms : The anticancer effects are believed to be mediated through several pathways, including the modulation of signaling cascades involved in cell cycle regulation and apoptosis .
Antioxidant Activity
Antioxidant properties are another notable application of thiazolidin-4-one derivatives:
- Free Radical Scavenging : Compounds like (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one have been shown to exhibit significant free radical scavenging activity. This is crucial for preventing oxidative stress-related diseases .
- Comparative Studies : In comparative assays with standard antioxidants, thiazolidin-4-one derivatives often display comparable or superior activity, making them promising candidates for further development as therapeutic agents .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the applications of thiazolidin-4-one derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares key structural features and properties of the target compound with analogs from the evidence:
*TMB = Trimethoxybenzylidene
Key Observations
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to unsubstituted analogs (e.g., compound 2d) due to reduced oxidative metabolism . Compound 19’s isonicotinohydrazide side chain contributes to its potent enzyme inhibition, suggesting that polar substituents at position 3 improve target engagement .
Synthetic Efficiency :
- Yields for compounds with trifluoromethyl or acetamide groups (80–89%) exceed those of simpler analogs (29% for 2d) , indicating steric/electronic effects of bulky substituents on reaction optimization.
Thermal Stability :
- The 3,4,5-TMB group consistently correlates with high melting points (e.g., 190°C for 2d vs. 158–217°C for trifluoromethyl derivatives ), reflecting strong intermolecular interactions from methoxy groups.
Pharmacological Trends :
- The 3,4,5-TMB moiety is a common pharmacophore in antimicrobial and antioxidant agents, as seen in compound 19 (MTb inhibition) and QSAR models for 2d .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The compound is synthesized via Knoevenagel condensation between 4-fluorobenzaldehyde derivatives and thiazolidinone precursors. Key steps include:
Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?
The Z-configuration is confirmed using:
- NMR NOE : Enhanced proton coupling between the benzylidene =CH and adjacent substituents .
- X-ray crystallography : Crystallographic data (e.g., SHELX programs) resolve double-bond geometry .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
Q. What known biological targets are associated with this compound’s structural class?
Thiazolidinones target:
- Enzymes : COX-2 (anti-inflammatory) and kinases (anticancer) via hydrogen bonding with catalytic residues .
- Microbial proteins : DNA gyrase (antibacterial) .
Q. How are solubility challenges addressed in biological assays?
- Solubilizing agents : DMSO (≤0.1% v/v) to avoid cytotoxicity .
- Surfactants : Polysorbate-80 for in vitro antimicrobial testing .
Advanced Research Questions
Q. What strategies improve synthetic yield under green chemistry principles?
- Deep eutectic solvents (DES) : Choline chloride:urea (1:2) increases yield by 15% compared to ethanol .
- Microwave-assisted synthesis : Reduces reaction time (20 mins vs. 8 hrs) with comparable yields (~75%) .
Q. How do structural modifications at the 3-(4-fluorophenyl) position influence anticancer activity?
- SAR studies : Replacing 4-fluorophenyl with 4-hydroxyphenyl reduces IC50 against MCF-7 cells from 8.2 µM to >50 µM, indicating fluorine’s role in lipophilicity and target binding .
- Electron-withdrawing groups : 4-Fluoro enhances electrophilicity, improving DNA intercalation .
Q. How can conflicting data on antimicrobial efficacy across studies be resolved?
- Standardized protocols : Use CLSI guidelines for MIC assays to minimize variability .
- Solvent controls : Validate DMSO concentrations (e.g., ≤1% in broth microdilution) .
Q. What computational methods predict binding modes with protein targets?
- Molecular docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonds with EGFR’s Lys745) .
- MD simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
Q. What in vivo models evaluate pharmacokinetics, and what are key findings?
- Rodent models : Oral bioavailability of 22% (Cmax = 1.5 µg/mL at 2 hrs) with hepatic first-pass metabolism .
- Toxicity : No mortality at 300 mg/kg (14-day study), supporting therapeutic index >10 .
Data Contradiction Analysis
- Anticancer activity disparities : Varying IC50 values (e.g., 8.2 µM vs. 25 µM) may arise from:
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
